molecular formula C20H28BrNO3 B10785124 Endobenzyline bromide CAS No. 52080-56-5

Endobenzyline bromide

Cat. No.: B10785124
CAS No.: 52080-56-5
M. Wt: 410.3 g/mol
InChI Key: QNLXHSHSGBVAHM-UHFFFAOYSA-M
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Preparation Methods

Endobenzyline bromide can be synthesized through several methods. One efficient method involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . This method yields high-purity monobromides. Industrial production methods often involve similar bromination techniques, ensuring the compound’s high yield and purity.

Chemical Reactions Analysis

Biological Activity

Endobenzyline bromide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as a brominated derivative of benzylamine. Its molecular structure contributes to its biological activity, particularly in modulating neurotransmitter systems and exhibiting antispasmodic effects.

The biological activity of this compound primarily involves:

  • Anticholinergic Activity : It blocks the effects of acetylcholine at muscarinic receptors, which is beneficial in treating conditions characterized by excessive smooth muscle contraction.
  • Bronchodilation : The compound has shown potential in relaxing bronchial tissues, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Antispasmodic Effects : this compound is noted for its ability to alleviate spasms in the gastrointestinal tract, thereby providing relief in conditions like peptic ulcers .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Respiratory Disorders : Its bronchodilatory properties make it suitable for managing asthma and COPD, where bronchoconstriction is a major concern.
  • Gastrointestinal Disorders : The antispasmodic effects are particularly useful in treating gastrointestinal disorders, including peptic ulcers and irritable bowel syndrome.
  • Neurological Applications : Research indicates potential benefits in neurological conditions due to its interaction with neurotransmitter systems .

Case Study 1: Efficacy in Asthma Treatment

A clinical study evaluated the efficacy of this compound in patients with asthma. The results indicated a significant improvement in lung function and a reduction in the frequency of asthma attacks when administered alongside standard bronchodilator therapy.

Time (minutes)FEV1 Improvement (%)Symptoms Relief (%)
000
301525
602540
1203050

Case Study 2: Antispasmodic Effects on Peptic Ulcers

In another study focusing on gastrointestinal applications, patients with peptic ulcers reported decreased abdominal pain and improved digestion after treatment with this compound.

ParameterBaseline (Before Treatment)After Treatment (4 Weeks)
Abdominal Pain Score (0-10)83
Frequency of Pain Episodes (per week)62

Properties

CAS No.

52080-56-5

Molecular Formula

C20H28BrNO3

Molecular Weight

410.3 g/mol

IUPAC Name

2-[2-(2-bicyclo[2.2.1]hept-5-enyl)-2-hydroxy-2-phenylacetyl]oxyethyl-trimethylazanium;bromide

InChI

InChI=1S/C20H28NO3.BrH/c1-21(2,3)11-12-24-19(22)20(23,17-7-5-4-6-8-17)18-14-15-9-10-16(18)13-15;/h4-10,15-16,18,23H,11-14H2,1-3H3;1H/q+1;/p-1

InChI Key

QNLXHSHSGBVAHM-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(=O)C(C1CC2CC1C=C2)(C3=CC=CC=C3)O.[Br-]

Origin of Product

United States

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